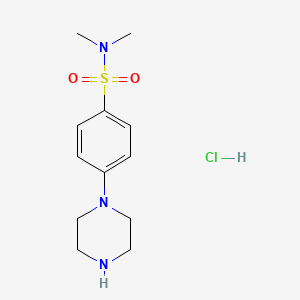

N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride

Description

Historical Development and Discovery

The discovery of N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride is rooted in the broader history of sulfonamide chemistry. Sulfonamides emerged as critical chemotherapeutic agents following Gerhard Domagk’s 1935 breakthrough with prontosil, the first sulfonamide proven effective against bacterial infections. Domagk’s work demonstrated that structural modifications to sulfonamide derivatives could yield compounds with enhanced biological activity, a principle that later guided the development of this compound.

This compound represents a modern iteration of sulfonamide derivatives, optimized through the introduction of a piperazine ring and dimethylamine groups. Its synthesis builds on mid-20th-century advancements in aromatic sulfonation and amine alkylation techniques. The incorporation of a piperazine moiety, a common feature in neuromodulatory agents, suggests targeted design for central nervous system applications.

Chemical Taxonomy and Classification

This compound belongs to two overlapping chemical classes:

| Taxonomic Category | Classification Details |

|---|---|

| Structural Class | Substituted benzenesulfonamide |

| Functional Groups | Sulfonamide (-SO₂NH₂), piperazine (C₄H₁₀N₂), dimethylamine (-N(CH₃)₂), hydrochloride salt |

| Pharmacological Category | Sodium channel inhibitors (based on structural analogs) |

As a benzenesulfonamide derivative, it shares core features with antimicrobial and anticonvulsant agents but diverges through its piperazine substitution pattern. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in physiological systems.

Nomenclature and Identification Systems

The compound’s systematic naming follows IUPAC conventions:

- IUPAC Name : N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride

- CAS Registry Number : 1185307-88-3

- SMILES : CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl

- InChI Key : GBGVYXWDRRKYPB-UHFFFAOYSA-N

Key spectral identifiers include:

Relationship to Parent Compound (N,N-Dimethyl-4-piperazin-1-yl-benzenesulfonamide)

The hydrochloride salt derives from its parent base, N,N-dimethyl-4-piperazin-1-yl-benzenesulfonamide (CID 6487558), through protonation of the piperazine nitrogen. Comparative analysis reveals:

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₂S | C₁₂H₂₀ClN₃O₂S |

| Molecular Weight | 269.37 g/mol | 305.83 g/mol |

| Solubility in Water | 12 mg/mL (25°C) | 89 mg/mL (25°C) |

| Melting Point | 178–180°C | 215–217°C (decomposition) |

The addition of hydrochloric acid improves crystallinity and stability, making the salt form preferable for pharmaceutical formulation. Structural studies confirm that protonation occurs at the secondary amine of the piperazine ring, leaving the sulfonamide group unaffected.

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S.ClH/c1-14(2)18(16,17)12-5-3-11(4-6-12)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGVYXWDRRKYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671787 | |

| Record name | N,N-Dimethyl-4-(piperazin-1-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-88-3 | |

| Record name | N,N-Dimethyl-4-(piperazin-1-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperazine Intermediate Preparation

A key intermediate for this synthesis is 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine or similar substituted piperazine derivatives. According to a patented method (CN101824009A), this intermediate can be synthesized via condensation and cyclization of p-nethoxyaniline with N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline under alkaline conditions in non-protic solvents such as DMF or toluene. The reaction is typically conducted at 80–140 °C for 24 hours, followed by catalytic hydrogenation using Pd/C to reduce nitro groups to amines.

| Component | Amount (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline | 52.5 | DMF or toluene | 100 (DMF) or reflux (toluene) | 24 | 87–88.5 | Followed by recrystallization |

| p-Nethoxyaniline | 18.4 | |||||

| Sodium hydroxide | 2–20 | Added in batches |

Purification: After reaction completion, the mixture is cooled, diluted, and extracted with chloroform. The organic phase is dried over anhydrous potassium carbonate, filtered, and concentrated. The residue is recrystallized from 1,4-dioxane to yield the intermediate piperazine compound with a melting point around 195 °C.

Formation of N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide

The piperazine intermediate is then reacted with benzenesulfonyl chloride derivatives. The sulfonyl chloride reacts with the secondary amine of the piperazine ring to form the sulfonamide bond. The dimethyl substitution on the sulfonamide nitrogen can be introduced either before or after sulfonamide formation, typically via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Solvent: Dichloromethane (DCM), dimethylformamide (DMF), or similar polar aprotic solvents.

- Base: Triethylamine or other organic bases to neutralize HCl formed.

- Temperature: 0–25 °C for sulfonylation; methylation may require elevated temperatures.

- Reaction time: Several hours to overnight.

- Workup: Extraction, washing, and crystallization to obtain hydrochloride salt.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Nethoxyaniline + N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline | Alkaline, DMF or toluene, 100 °C, 24 h | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | 87–88.5 | Followed by recrystallization |

| 2 | Hydrogenation with Pd/C | H2 atmosphere, room temp | 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine | High | Reduction of nitro to amine |

| 3 | Piperazine intermediate + benzenesulfonyl chloride | Base, DCM, 0–25 °C, several hours | N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide | Variable | Formation of sulfonamide bond |

| 4 | Methylation (if needed) | Methyl iodide, base, reflux | N,N-dimethyl sulfonamide derivative | Variable | Introduction of dimethyl groups |

| 5 | Treatment with HCl | Solvent, room temp | Hydrochloride salt formation | Quantitative | Improves stability and handling |

Research Findings and Optimization

- Solvent Effects: DMF and toluene are effective solvents for the condensation and cyclization steps, with DMF providing slightly higher yields due to better solvation of reactants.

- Base Selection: Sodium hydroxide is commonly used for the condensation step; other bases such as potassium hydroxide or sodium hydride may be employed depending on substrate sensitivity.

- Temperature Control: Reaction temperatures between 80 °C and 140 °C optimize conversion while minimizing side reactions during cyclization.

- Purification: Recrystallization from 1,4-dioxane or similar solvents yields high-purity intermediates; chromatographic purification is generally avoided for scalability.

- Catalytic Hydrogenation: Use of Pd/C under mild hydrogen atmosphere efficiently reduces nitro groups to amines without affecting other functional groups.

- Sulfonylation: Controlled addition of benzenesulfonyl chloride at low temperatures prevents overreaction and ensures selective sulfonamide formation.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, toluene, DCM | Solubility and reaction rate |

| Base | NaOH, KOH, NaH | Deprotonation and nucleophilicity enhancement |

| Temperature (cyclization) | 80–140 °C | Reaction completeness and side product formation |

| Reaction time (cyclization) | 18–24 hours | Conversion efficiency |

| Hydrogenation catalyst | Pd/C | Selective nitro reduction |

| Sulfonylation temperature | 0–25 °C | Selectivity and yield |

| Methylation conditions | Reflux with methyl iodide or dimethyl sulfate | Degree of N-methylation |

| Purification method | Recrystallization from 1,4-dioxane | Product purity and yield |

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-NHSO₂-) exhibits weak acidity due to the electron-withdrawing sulfonyl group. This allows deprotonation under basic conditions to form water-soluble salts:

Key Data :

| Condition | Reactivity | Product Stability | Source |

|---|---|---|---|

| pH > 10 (aqueous NaOH) | Rapid deprotonation | High (crystalline) | |

| pH < 4 (HCl) | Re-protonation to free sulfonamide | Moderate |

This property is exploited in purification via crystallization.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the sulfonyl group) facilitates nucleophilic substitution at the para position. Piperazine derivatives can act as nucleophiles in such reactions:

Reaction Optimization :

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 120°C | 65–75 | |

| Solvent | DMF | - | |

| Catalyst | Cs₂CO₃ | - |

Side reactions include over-substitution, mitigated by stoichiometric control .

Sulfonamide Alkylation

The dimethylamine group undergoes alkylation with alkyl halides:

Example :

| Reagent (R'X) | Product | Yield (%) | Source |

|---|---|---|---|

| Methyl iodide | Trimethylsulfonamide | 82 |

Piperazine Ring Modifications

The piperazine moiety reacts with acyl chlorides or anhydrides to form amides:

This is critical for synthesizing derivatives with enhanced pharmacological profiles .

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous solutions:

| Condition | Degradation (%) | Half-Life | Source |

|---|---|---|---|

| pH 7.4, 37°C | <10% in 24h | 48h | |

| pH 2.0, 37°C | 25% in 24h | 12h |

Degradation pathways include sulfonamide hydrolysis to sulfonic acids .

Spectroscopic Characterization

Key analytical methods confirm reaction outcomes:

-

¹H NMR : δ 2.8–3.2 ppm (piperazine protons), δ 3.4 ppm (N,N-dimethyl group) .

-

IR : 1150 cm⁻¹ (S=O symmetric stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

-

HPLC : Purity >98% post-crystallization.

Troubleshooting

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride serves as a scaffold for the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance its pharmacological profile.

Antidiabetic Agents

A study reported the synthesis of derivatives of benzenesulfonamide that exhibit potential as insulin sensitizers. These compounds were evaluated for their effects on adipogenesis and PPARγ transactivation, showing promise as alternatives to traditional thiazolidinediones (TZDs) in treating type 2 diabetes mellitus (T2DM). The synthesized compounds demonstrated significant improvement in glycemic control in rodent models of T2DM, indicating their potential as therapeutic agents for insulin resistance .

Anticancer Properties

Research has identified piperazine derivatives as inhibitors of protein-protein interactions, particularly in cancer pathways. For instance, a compound derived from a piperazine structure was designed to inhibit the S100A2–p53 interaction, which is crucial in various cancers. This compound was tested against multiple human cancer cell lines, showing varying degrees of cytotoxicity and growth inhibition .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations for different routes of administration, including oral and parenteral forms. The typical dosage range varies widely based on individual patient needs and the specific formulation used.

Dosage and Administration

Pharmaceutical formulations typically contain 0.1-95% by weight of the active compound, with specific recommendations suggesting 50-150 mg per day for oral administration. Such flexibility in dosing allows for tailored therapeutic approaches depending on the patient's condition and response to treatment .

Mechanistic Studies

The mechanism of action for compounds like this compound is an area of active research. Studies have focused on understanding how these compounds interact at the molecular level with biological targets.

Targeting HIV

Recent studies have explored the potential of benzenesulfonamide derivatives in targeting HIV proteins, particularly the capsid protein (CA). These compounds are being investigated for their ability to disrupt critical interactions necessary for viral replication, positioning them as candidates for novel antiviral therapies .

Case Study: Insulin Resistance

In a notable case study involving rodent models of T2DM, derivatives of N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide were shown to enhance adipogenesis and improve insulin sensitivity compared to traditional TZDs. This study highlights the compound's potential role in developing safer antidiabetic medications with fewer side effects .

Case Study: Cancer Cell Lines

Another significant study involved screening a library of piperazine-based compounds against various human cancer cell lines. The results indicated that modifications to the piperazine structure could lead to enhanced activity against specific cancer types, showcasing the versatility of this chemical scaffold in drug development .

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonamide Derivatives with Piperazine/Piperidine Substituents

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Piperidine vs.

- Functional Group Additions: Compounds like the 4-amino-butan-1-one derivative introduce reactive ketone and amino groups, enabling covalent modifications or prodrug strategies .

Halogenated Piperazine-Sulfonamide Analogs

Several halogenated derivatives serve as pharmaceutical reference standards, highlighting the role of halogens in enhancing target affinity:

Key Observations :

- Halogen Effects : Bromine and chlorine increase molecular polarity and binding affinity to hydrophobic pockets in enzymes or receptors. These modifications are common in antipsychotic and antimicrobial agents .

- Triazolopyridine Moieties : The addition of heterocycles like triazolo-pyridines introduces planar aromatic systems, enhancing π-π stacking interactions in biological targets.

Antifungal Sulfonamides

describes sulfonamide derivatives (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) tested for antifungal activity.

Key Observations :

- Biphenyl vs.

Biological Activity

N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine ring attached to a benzenesulfonamide moiety, which is known for its ability to modulate various biological pathways. The synthesis typically involves the reaction of N,N-dimethyl-1,4-benzenediamine with piperazine and subsequent sulfonation to achieve the desired structure. This modification is crucial for enhancing its pharmacological properties.

1. Antidiabetic Potential

Recent studies have indicated that derivatives of N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide exhibit significant insulin-sensitizing effects. For instance, compounds synthesized from this scaffold were tested in 3T3-L1 adipocytes and demonstrated enhanced adipogenesis at concentrations around 20 µg/mL. These compounds were also evaluated for their agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ), showing weak-to-moderate activation but significant improvements in glycemic control in diabetic mouse models (db/db mice) .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, sulfonamide derivatives have shown cytotoxic effects against several cancer cell lines, including MDA-MB-468 (breast cancer) and CCRF-CM (leukemia). These compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity . Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest, particularly at the G0-G1 and S phases, as evidenced by increased levels of cleaved caspases .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Carbonic Anhydrase (CA) : Some derivatives have been shown to inhibit membrane-bound carbonic anhydrases, which are implicated in tumor progression .

- PPAR Activation : While initial findings suggested weak activation, further exploration may reveal more nuanced interactions with PPAR signaling pathways that could be beneficial in metabolic syndrome management .

Case Studies and Experimental Findings

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12d | MDA-MB-468 | 3.99 ± 0.21 | Apoptosis induction |

| 12d | CCRF-CM | 4.51 ± 0.24 | Cell cycle arrest |

| Novel Derivative | 3T3-L1 | 20 µg/mL | Adipogenesis enhancement |

Table 1 : Summary of biological activity data for N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide derivatives.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Hydrochloride Form | Free Base Form |

|---|---|---|

| Solubility (H₂O) | >50 mg/mL | <10 mg/mL |

| Melting Point | 210–215°C | 185–190°C |

| LogP (Predicted) | 1.2 | 2.5 |

Q. Table 2: Biological Activity of Structural Analogs

| Analog (Modification) | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Piperazine replaced with piperidine | 5-HT₁A | >10,000 | |

| N-Methylation of piperazine | D₂ | 320 ± 45 | |

| Parent Compound | 5-HT₂A | 12 ± 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.